N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide
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Overview
Description
“N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are aromatic compounds that contain a benzene ring fused to a thiazole ring .
Chemical Reactions Analysis
Again, while specific reactions involving “N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” are not available, benzothiazoles can undergo a variety of reactions. As mentioned earlier, they can undergo C2–H functionalization with triphenylphosphine .Scientific Research Applications
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, showing potency comparable to sematilide, a class III agent in clinical trials (Morgan et al., 1990).
Anticancer Evaluation : Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds exhibited moderate to excellent anticancer activity (Ravinaik et al., 2021).
Antiarrhythmic Activity : Ellingboe et al. (1992) synthesized and analyzed the antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, revealing potent Class III activity (Ellingboe et al., 1992).
Stearoyl-CoA Desaturase-1 Inhibition : Uto et al. (2009) reported on the SAR studies of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, identifying potent inhibitors with good oral bioavailability (Uto et al., 2009).
Antimalarial and Antifungal Action : Fahim and Ismael (2021) investigated the antimalarial activity and ADMET properties of N-(phenylsulfonyl)acetamide derivatives, identifying compounds with potent antimalarial activity (Fahim & Ismael, 2021).
Na+/H+ Antiporter Inhibitors : Baumgarth et al. (1997) developed potent and selective benzoylguanidines as Na+/H+ exchanger inhibitors, useful in treating acute myocardial infarction (Baumgarth et al., 1997).
Anticancer Agents : Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives showing anticancer activity, particularly against melanoma cell lines (Yılmaz et al., 2015).
Future Directions
The future directions for research on “N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide” would likely depend on its properties and potential applications. Benzothiazoles are a class of compounds that have been studied for their potential uses in various fields, including medicinal chemistry .
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-5-4-6-14-15(11)18-17(23-14)19-16(20)12-7-9-13(10-8-12)24(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWAEGVOOFCLOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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